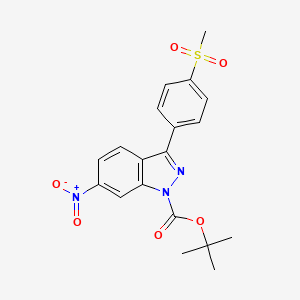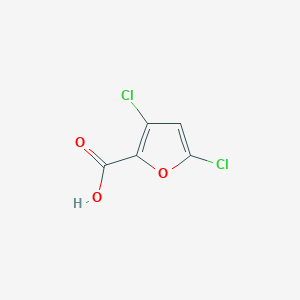![molecular formula C16H12F3NO2 B15359238 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by its benzoxazole core structure and a trifluoromethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the condensation of 2-aminophenol with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzoxazoles or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the creation of high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Benzoxazol-2-yl-1-[(3-trifluoromethyl)phenyl]ethanol: Similar structure but with a different position of the trifluoromethyl group.
2-Benzothiazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol: Similar core structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness: 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol stands out due to its specific trifluoromethyl group placement and the resulting electronic effects. These properties make it distinct from other similar compounds and contribute to its unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H12F3NO2 |
|---|---|
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
InChI-Schlüssel |
MVUVWGGFMKZEHX-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC=C(C=C3)C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)

![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)



